N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(2)10-7-11-6-9(13-10)8-4-3-5-12-8;;/h6-8,12H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPQXHALZAKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Halogenation and Functionalization of Pyrazine Ring
Starting from 6-chloro-2-aminopyrazine, selective iodination at the 5-position using N-iodosuccinimide (NIS) yields 6-chloro-5-iodo-2-aminopyrazine. This intermediate is crucial for subsequent substitution steps.
Conversion of the amino group to hydroxy via diazotization (NaNO2 in H2SO4) enables Mitsunobu reactions to introduce protected amine side chains.
Installation of Pyrrolidin-2-yl Substituent
Nucleophilic aromatic substitution of the 6-chloro group on the pyrazine ring with (R)-2-(methoxymethyl)pyrrolidine hydrochloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 50 °C produces the pyrrolidinyl-substituted pyrazine intermediate.
This step is typically conducted after installing other substituents on the pyrazine core to ensure regioselectivity and high yield.
Introduction of N,N-Dimethylamino Group
Dimethylation of the amino group can be achieved via methylation reactions using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction), although specific protocols for this compound are less frequently detailed in literature.
Alternatively, the amino substituent can be introduced directly as N,N-dimethylamino via nucleophilic substitution using appropriate dimethylamino-containing reagents.
Salt Formation: Dihydrochloride
- The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization and purification.
Representative Synthetic Route Example
Note: Specific yields and conditions vary based on exact substituents and protecting groups used.
Detailed Research Findings and Analysis
Selectivity and Regio-Control: The use of N-iodosuccinimide allows selective iodination at the 5-position of 6-chloro-2-aminopyrazine, which is critical for subsequent cross-coupling or substitution reactions.
Mitsunobu Reaction Utility: Mitsunobu conditions enable the introduction of Boc-protected amine side chains onto hydroxy-substituted pyrazines, facilitating later deprotection and functional group transformations.
Nucleophilic Aromatic Substitution Efficiency: The displacement of the chloro substituent on the pyrazine ring by pyrrolidine derivatives proceeds efficiently under mild conditions (50 °C, DIPEA, THF), yielding key intermediates in moderate to good yields (50–77%).
Purification and Characterization: Final compounds and intermediates are purified by silica gel chromatography and characterized by NMR, LC-MS, and melting point analysis to confirm structure and purity.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Iodination | N-Iodosuccinimide (NIS), room temp | Selective halogenation |
| Diazotization | NaNO2, H2SO4, 0 °C to RT | Amino to hydroxy conversion |
| Mitsunobu Reaction | Boc-protected amine alcohol, DEAD, PPh3 | Amine side chain installation |
| Nucleophilic Substitution | (R)-2-(methoxymethyl)pyrrolidine HCl, DIPEA, THF, 50 °C | Pyrrolidinyl substitution |
| Deprotection | Acidic conditions | Removal of Boc protecting group |
| Methylation | Methyl iodide or formaldehyde/formic acid | Installation of N,N-dimethylamino |
| Salt Formation | HCl in solvent | Formation of dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride. Similar compounds have shown efficacy in inducing apoptosis in various cancer cell lines, including:
| Compound Name | Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Chlorpromazine Analog | A549 | Induces apoptosis | 42% late apoptosis |
| Quinobenzothiazine Derivative | HCT116 | Cell cycle arrest | 15% late apoptosis |
| N,N-Dimethyl-Pyrazine Derivative | MiaPaCa-2 | Apoptosis induction | 23% late apoptosis |
These findings suggest that N,N-dimethyl derivatives may exhibit comparable effects, indicating their potential as anticancer agents.
Antimicrobial Properties
In addition to anticancer activity, the compound has been investigated for its antimicrobial properties. Pyrazine derivatives are known for their ability to inhibit specific enzymes and modulate cellular pathways associated with microbial growth. Initial findings suggest that N,N-dimethyl derivatives could exhibit significant antimicrobial activity against various pathogens, although further studies are required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several case studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of N,N-dimethyl derivatives:
- Apoptosis Induction: A study demonstrated that certain pyrazine derivatives induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.
- Antiproliferative Effects: Research indicated that related compounds exhibited antiproliferative effects by inducing cell cycle arrest at various phases, which could be a mechanism shared by N,N-dimethyl derivatives.
- Enzyme Inhibition: Investigations into enzyme inhibition revealed that some piperidine derivatives showed strong inhibition against cholinesterases and monoamine oxidases, suggesting that similar mechanisms might be applicable to N,N-dimethyl compounds .
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Features
The compound’s pyrazine ring distinguishes it from pyridine- or pyridazine-based analogues. Substituents like pyrrolidinyl or piperidinyl groups and N-alkylation patterns (e.g., dimethyl vs. methyl) critically influence physicochemical properties and reactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogy; †Estimated molecular weight; ‡Calculated from formula.
Impact of Heterocycle Type
- Pyrazine vs.
- Pyridazine : describes a pyridazine analogue (N,N-dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride) with collision cross-section (CCS) values for adducts like [M+H]+ (143.6 Ų). Such data suggest pyridazine derivatives may exhibit distinct mass spectrometric behaviors compared to pyrazines .
Substituent Effects
Physicochemical Properties
- Dihydrochloride Salts : All compared compounds are dihydrochlorides, improving aqueous solubility. For example, the pyridine-based CD11278871 has a molecular weight of 278.22, while the pyrazine-based CD11278870 is lighter (265.18), reflecting heterocycle-specific mass differences .
- Collision Cross-Section (CCS) : While CCS data for the target compound is unavailable, pyridazine analogues show [M+H]+ CCS values of 143.6 Ų, suggesting pyrazines may have similar or distinct profiles depending on adduct formation .
Research Implications and Gaps
- Synthetic Utility : Compounds like CD11278870 and CD11278871 are marketed as building blocks for drug discovery, implying the target compound could serve similar roles in combinatorial chemistry .
- Data Limitations: No literature or patent data exist for the target compound, highlighting a need for experimental studies on its bioactivity, stability, and synthetic routes .
Biological Activity
N,N-Dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride (CAS No. 1361116-11-1) is a synthetic compound belonging to the class of pyrazine derivatives. Its unique structure, which includes a pyrazine ring and a pyrrolidine moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 265.18 g/mol. The presence of two nitrogen atoms in the pyrazine ring and a pyrrolidine ring enhances its potential for biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key components include:
Reagents:
- Pyrazine derivatives
- Pyrrolidine
- Dimethylamine
Catalysts:
- Acid or base catalysts to facilitate reactions
Solvents:
- Organic solvents such as dichloromethane or ethanol
Conditions:
Reactions are generally conducted at elevated temperatures and pressures to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Similar compounds have shown efficacy in inducing apoptosis in various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer). For instance, compounds with structural similarities have been reported to induce significant late apoptosis or necrosis in these cell lines, suggesting that N,N-dimethyl derivatives may exhibit comparable effects .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Chlorpromazine Analog | A549 | Induces apoptosis | 42% late apoptosis |
| Quinobenzothiazine Derivative | HCT116 | Cell cycle arrest | 15% late apoptosis |
| N,N-Dimethyl-Pyrazine Derivative | MiaPaCa-2 | Apoptosis induction | 23% late apoptosis |
Antimicrobial Properties
In addition to its anticancer activity, the compound has been investigated for its antimicrobial properties. Pyrazine derivatives are known for their ability to inhibit specific enzymes and modulate cellular pathways associated with microbial growth. Initial findings suggest that N,N-dimethyl derivatives could exhibit significant antimicrobial activity against various pathogens, though further studies are required to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several case studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound:
- Apoptosis Induction : A study demonstrated that certain pyrazine derivatives induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
- Antiproliferative Effects : Research indicated that related compounds exhibited antiproliferative effects by inducing cell cycle arrest at various phases, which could be a mechanism shared by N,N-dimethyl derivatives .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that some piperidine derivatives showed strong inhibition against cholinesterases and monoamine oxidases, suggesting that similar mechanisms might be applicable to N,N-dimethyl compounds .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves coupling a pyrazine precursor with a pyrrolidine derivative. A two-step approach can be adapted from analogous pyridine-based syntheses (e.g., reaction of pyridine-2-carbaldehyde with aminomethylpyridine, followed by reduction ). For dihydrochloride formation, the free base is treated with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol), followed by recrystallization to ensure purity . Key steps include controlling stoichiometry of HCl and monitoring pH during salt formation.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/DEPT) to confirm proton environments and carbon hybridization.
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., ESI+ mode).
- X-ray crystallography (if single crystals are obtainable) using SHELXL for refinement .
- Elemental analysis to validate C, H, N, and Cl content, ensuring stoichiometric consistency with the dihydrochloride form .
Q. What solvents and conditions are optimal for handling and storing this hygroscopic dihydrochloride salt?
- Methodological Answer : Store under inert gas (argon) in airtight, desiccated containers at –20°C. For solubility testing, polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (pH 4–6) are recommended. Hygroscopicity can be quantified via dynamic vapor sorption (DVS) assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from variations in pH, counterion interactions, or crystallinity. Design a systematic study:
- Use HPLC-DAD to assess purity (≥95% by area normalization).
- Perform solubility screens in buffered solutions (pH 1–10) and organic solvents, monitored by UV-Vis spectroscopy.
- Compare results with computational predictions (e.g., COSMO-RS) to identify outliers and validate experimentally .
Q. What strategies are effective for analyzing trace impurities in synthesized batches?
- Methodological Answer : Employ LC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile). For quantification:
- Spike samples with internal standards (e.g., deuterated analogs).
- Use Q-TOF mass spectrometry for high-resolution impurity profiling.
- Cross-reference with pharmacopeial guidelines for related dihydrochloride salts to establish acceptance criteria .
Q. How does this compound behave as a ligand in transition-metal coordination chemistry?
- Methodological Answer : Inspired by chloro-substituted pyrazin-2-amine ligands forming 1D/2D coordination polymers with Cu(I) :
- React the compound with metal salts (e.g., CuBr, ZnCl₂) in acetonitrile/ethanol under reflux.
- Characterize complexes via single-crystal XRD (SHELXL refinement ) and FT-IR to confirm bonding modes (e.g., N–M stretching).
- Compare stability constants (log K) with potentiometric titrations.
Q. What experimental design considerations are critical for studying its stability under physiological conditions?
- Methodological Answer : Simulate physiological environments using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
